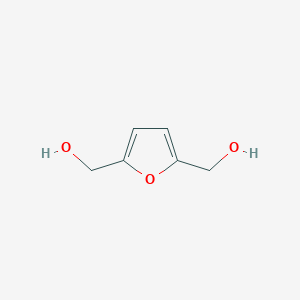
2,5-Furandimethanol
Cat. No. B016202
Key on ui cas rn:
1883-75-6
M. Wt: 128.13 g/mol
InChI Key: DSLRVRBSNLHVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08324409B2
Procedure details


In another aspect, the present disclosure provides a method C for preparing 2,5-dimethylfuran, which includes the steps of: a) combining 5-(hydroxymethyl)furfural (HMF) with H2, a first catalyst, and an aprotic solvent; b) reacting the mixture of step (a) to form 2,5-bis(hydroxymethyl)furan (BHMF); c) adding a carboxylic acid, and a second catalyst to the reaction mixture of step (b) to form an ester of BHMF; and d) adding H2 to the reaction mixture that includes the ester of BHMF of step (c) to form 2,5-dimethylfuran.


[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC1OC(C)=CC=1.[OH:8][CH2:9][C:10]1[O:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1>>[OH:15][CH2:14][C:13]1[O:16][C:10]([CH2:9][OH:8])=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1OC(=CC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(C=O)O1
|
Step Three
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In another aspect, the present disclosure provides a method C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1OC(=CC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
